4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid
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Overview
Description
4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid is a heterocyclic compound that contains both a thiazolidine ring and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid typically involves the reaction of thiazolidine-2,4-dione with 4-formylbenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as piperidine and an acid catalyst like acetic acid in a solvent such as toluene. The mixture is heated to around 80°C for several hours to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thiazolidine ring or the benzoic acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in wound healing and inflammation regulation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme 15-prostaglandin dehydrogenase by binding to key amino acids in the enzyme’s active site. This inhibition leads to increased levels of prostaglandin E2, which plays a role in inflammation and tissue repair .
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dioxothiazolidin-5-ylidenemethyl)benzoic acid methyl ester: A methyl ester derivative with similar structural features.
(Z)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)benzoic acid: A stereoisomer with a different spatial arrangement of atoms
Uniqueness
This compound is unique due to its specific combination of a thiazolidine ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. Its ability to inhibit 15-prostaglandin dehydrogenase and regulate prostaglandin E2 levels sets it apart from other similar compounds .
Properties
IUPAC Name |
4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-9-8(17-11(16)12-9)5-6-1-3-7(4-2-6)10(14)15/h1-5H,(H,14,15)(H,12,13,16)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRKDEAFRQCTBN-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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